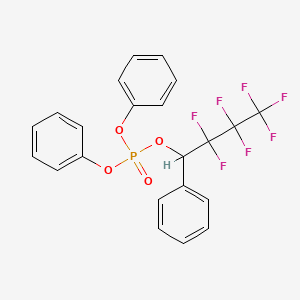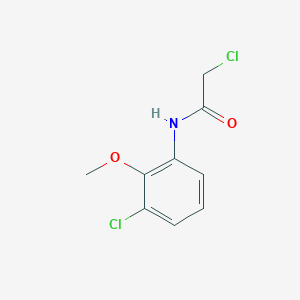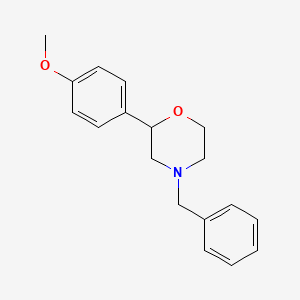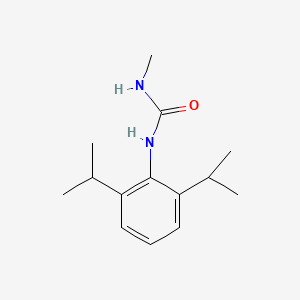![molecular formula C12H20N2O2 B6615646 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine CAS No. 1341619-86-0](/img/structure/B6615646.png)
4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine, otherwise known as DMOC-CHX, is a novel small molecule that has recently become of interest in the scientific community due to its potential applications in research. DMOC-CHX is a cyclic amine that has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a fluorescent probe for biological imaging, and as an inhibitor of enzymes. This molecule has been studied for its potential to be used in a variety of scientific fields, including biochemistry, pharmacology, and drug development.
Wissenschaftliche Forschungsanwendungen
DMOC-CHX has a variety of scientific applications, including as a fluorescent probe for biological imaging, as an inhibitor of enzymes, and as a reagent for the synthesis of other compounds. DMOC-CHX has been used as a fluorescent probe for biological imaging due to its ability to bind to a variety of biological targets, including proteins, DNA, and lipids. This molecule has also been used as an inhibitor of enzymes, as it has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase. Finally, DMOC-CHX has been used as a reagent for the synthesis of other compounds, as it has been used as a starting material in the synthesis of a variety of compounds, including peptides and other small molecules.
Wirkmechanismus
The mechanism of action of DMOC-CHX is not yet fully understood. However, it is believed that this molecule acts as a competitive inhibitor of enzymes, such as acetylcholinesterase. It is thought that DMOC-CHX binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOC-CHX are not yet fully understood. However, this molecule has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids. Additionally, DMOC-CHX has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Furthermore, DMOC-CHX has been shown to have anti-inflammatory and anti-bacterial properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMOC-CHX in laboratory experiments include its low cost and its ease of synthesis. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, making it a useful tool for biological imaging. However, there are some limitations to using DMOC-CHX in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its effects on living organisms have not yet been studied in detail. Furthermore, DMOC-CHX has been shown to be a competitive inhibitor of acetylcholinesterase, which could potentially lead to undesirable side effects in living organisms.
Zukünftige Richtungen
The potential future directions for DMOC-CHX research include further investigation of its mechanism of action, its effects on living organisms, and its potential applications. Additionally, further research could be conducted to explore the potential of DMOC-CHX as a drug candidate. Furthermore, research could be conducted to explore the potential of DMOC-CHX as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore the potential of DMOC-CHX as a reagent for the synthesis of other compounds.
Synthesemethoden
DMOC-CHX is synthesized using a cyclization reaction between dimethyl 1,2-oxazol-4-ylmethoxy and cyclohexan-1-amine. In this reaction, the dimethyl 1,2-oxazol-4-ylmethoxy acts as a nucleophile, attacking the cyclohexan-1-amine molecule at the carbon-nitrogen bond. The reaction is catalyzed by a strong base, such as potassium tert-butoxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction takes place at room temperature and is typically complete within 24 hours.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h10-11H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJRRBYBMSNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)


![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)




